2,2'-Bis(trifluoromethyl)benzidine

Übersicht

Beschreibung

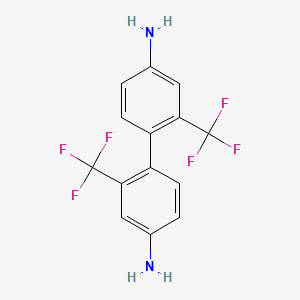

2,2'-Bis(trifluoromethyl)benzidine (TFMB, CAS 341-58-2) is a fluorinated aromatic diamine characterized by two trifluoromethyl (-CF₃) groups at the 2 and 2' positions of the benzidine backbone. Its rigid biphenyl structure and electron-withdrawing CF₃ substituents confer exceptional thermal stability, chemical resistance, and low dielectric constants to polyimides (PIs) synthesized from this monomer . TFMB is widely used in high-performance polymers for applications in flexible electronics, optical waveguides, aerospace coatings, and microelectronics, where low water absorption, high glass transition temperatures (Tg), and optical transparency are critical .

Vorbereitungsmethoden

The synthesis of 2,2’-Bis(trifluoromethyl)benzidine typically involves a two-step process:

Coupling Reaction: The initial step involves the coupling of bromo-5-nitro-trifluoromethyl toluene in a polar non-solvent under the catalytic action of a major catalyst and co-catalyst, along with the activation of a ligand. This reaction produces 2,2’-bis(trifluoromethyl)-4,4’-dinitro biphenyl.

Hydrogenation Reaction: The dinitro biphenyl compound is then subjected to hydrogenation in the presence of a catalyst and solvent, resulting in the formation of 2,2’-Bis(trifluoromethyl)benzidine .

Industrial production methods often focus on optimizing these reactions to improve yield and purity while minimizing energy consumption and catalyst usage.

Analyse Chemischer Reaktionen

2,2’-Bis(trifluoromethyl)benzidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Substitution: The trifluoromethyl groups can participate in substitution reactions, often leading to the formation of derivatives with different functional groups.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyimides and Copolymers

One of the primary applications of 2,2'-Bis(trifluoromethyl)benzidine is in the synthesis of polyimides and poly(ester imide) copolymers. These materials are known for their excellent thermal and mechanical properties, making them suitable for high-performance applications.

Polyimide Films

Polyimides synthesized using TFMB exhibit remarkable properties such as high transparency and mechanical strength. For instance, films made from TFMB and trimellitic anhydride chloride have shown low coefficients of thermal expansion (CTE) and high glass transition temperatures (Tg), making them ideal for flexible electronics and solar cell encapsulation .

Table 1: Properties of Polyimides Synthesized with TFMB

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 300 - 359 °C |

| Coefficient of Thermal Expansion (CTE) | 9.9 - 68 ppm/K |

| Solubility | Soluble in NMP, DMAC, DMF |

Colorless Polyimide Copolymers

The incorporation of TFMB into polyimide copolymers enhances their solubility and optical transparency. These copolymers are synthesized using various dianhydrides and exhibit improved dielectric properties, making them suitable for use in flexible printed circuit boards . The unique properties of these copolymers make them promising candidates for optical and optoelectronic applications.

Applications in Metal-Organic Frameworks (MOFs)

TFMB serves as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The rigidity imparted by the trifluoromethyl groups allows for the creation of high surface area frameworks that can be utilized in gas storage, separation processes, and catalysis .

Photonic Applications

Due to its excellent optical properties, TFMB is also used in photonic devices. The transparent polyimide films derived from TFMB are employed in light diffusers for solar cells, enhancing power conversion efficiency by up to 6.6% .

Environmental Applications

In addition to its use in advanced materials, TFMB has been explored for environmental applications such as pollutant adsorption. Its unique reactivity allows it to effectively adsorb harmful substances like aflatoxins from contaminated environments .

Safety Considerations

While this compound offers numerous advantages in material science, it is essential to note that it is highly toxic and potentially carcinogenic. Proper safety measures should be implemented when handling this compound to mitigate health risks associated with exposure .

Wirkmechanismus

The mechanism of action of 2,2’-Bis(trifluoromethyl)benzidine involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, affecting the electron distribution in the benzidine structure. This, in turn, influences the compound’s reactivity and stability. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Thermal Comparisons

Key Compounds Analyzed:

4-(4′-Aminophenoxy)-3,5-bis(trifluoromethyl)aniline

2,6-Bis(trifluoromethyl)benzidine (structural isomer of TFMB)

Trimellitic Anhydride Chloride (TMAC)

Non-Fluorinated Diamines (e.g., ODA, PPD)

4-(4′-Aminophenoxy)-3,5-bis(trifluoromethyl)aniline

- Structure vs. TFMB : Incorporates ether linkages and CF₃ groups but lacks the rigid benzidine core.

- Thermal Properties: PIs derived from this monomer exhibit lower Tg values (typically 250–300°C) compared to TFMB-based PIs (Tg = 287–373°C) due to reduced chain rigidity .

- Solubility : Enhanced solubility in organic solvents due to flexible ether linkages, but at the expense of thermal stability .

2,6-Bis(trifluoromethyl)benzidine (Isomer of TFMB)

- Structure : CF₃ groups at the 2 and 6 positions create a more twisted benzidine unit (θ > 59°) compared to TFMB (θ = 59°), reducing interchain interactions .

- Thermal Properties : PIs from this isomer show Tg values similar to or exceeding TFMB-based systems (e.g., 335°C for 6FDA-based PIs) while maintaining solubility due to steric hindrance .

- Mechanical Properties : Tensile strengths (80–120 MPa) and moduli (2.5–3.5 GPa) are comparable to TFMB-based PIs .

Trimellitic Anhydride Chloride (TMAC)

- Polymer Performance : Polyamide-imides (PAIs) derived from TMAC exhibit lower Tg (ΔTg ≈ 20–30°C), higher coefficients of thermal expansion (CTE), and reduced transparency compared to TFMB-based PAIs .

- Optical Properties : TFMB-based PAIs achieve >85% transmittance at 450 nm, outperforming TMAC systems .

Non-Fluorinated Diamines (e.g., ODA, PPD)

- Thermal Stability: PIs from non-fluorinated diamines degrade at temperatures 50–100°C lower than TFMB-based systems .

- Water Absorption : TFMB reduces water uptake by ~30% compared to ODA due to hydrophobic CF₃ groups .

Data Tables

Table 1: Thermal Properties of Polyimides from Selected Diamines

| Dianhydride | Diamine | Tg (°C) | TGA 5% Loss (°C) | CTE (ppm/K) |

|---|---|---|---|---|

| 6FDA | TFMB | 335 | 560 | 23.4 |

| 6FDA | 2,6-Bis(trifluoromethyl)benzidine | 340–360 | 565 | 24.1 |

| BPDA | TFMB | 287–373 | 550 | 25.8 |

| BPDA | 4-(4′-Aminophenoxy)-3,5-bis(CF₃)aniline | 265 | 530 | 32.5 |

| TMAC | TFMB (PAI) | 260 | 480 | 45.0 |

Table 2: Mechanical and Optical Properties

| Diamine | Tensile Strength (MPa) | Modulus (GPa) | Transmittance @450 nm (%) |

|---|---|---|---|

| TFMB | 110–120 | 3.2 | 88 |

| 2,6-Bis(CF₃)benzidine | 105–115 | 3.0 | 85 |

| ODA | 90–100 | 2.8 | 75 |

| TMAC | 70–80 | 2.2 | 70 |

Key Research Findings

Isomer Effects : The 2,6-isomer of TFMB produces PIs with marginally higher Tg and equivalent mechanical strength but slightly reduced optical clarity compared to TFMB .

Flame Retardancy: TFMB/6FDA PIs achieve UL-94 V0 ratings, whereas semi-cycloaliphatic PIs with aliphatic monomers fail due to poor flame resistance .

Processability: TFMB-based PIs exhibit better solubility than rigid non-fluorinated systems (e.g., PPD-based PIs) but require strong solvents like NMP or DMAc .

Biologische Aktivität

2,2'-Bis(trifluoromethyl)benzidine (TFMB) is an organic compound known for its diverse applications in biochemistry and molecular biology. Its unique chemical structure, characterized by the presence of trifluoromethyl groups, allows it to interact with various biomolecules, influencing their activity and stability. This article provides a comprehensive overview of the biological activity of TFMB, including its biochemical properties, cellular effects, molecular mechanisms, dosage effects in animal models, and metabolic pathways.

TFMB exhibits significant biochemical interactions due to its trifluoromethyl substituents. These groups enhance the compound's ability to form non-covalent interactions with proteins and enzymes. Notably, TFMB can act as an enzyme inhibitor or activator , depending on the specific biochemical context.

Table 1: Interaction Profiles of TFMB with Biomolecules

| Biomolecule Type | Interaction Type | Effect |

|---|---|---|

| Enzymes | Inhibition/Activation | Modulation of enzymatic activity |

| Proteins | Binding | Altered stability and function |

| Receptors | Modulation | Changes in signaling pathways |

Cellular Effects

The cellular effects of TFMB are multifaceted. Research indicates that it can modulate cell signaling pathways, gene expression, and metabolic processes. For instance, TFMB has been shown to influence genes related to oxidative stress responses and lipid metabolism.

Key Findings:

- TFMB impacts cellular metabolism by interacting with metabolic enzymes.

- It alters gene expression profiles associated with stress responses.

- The compound can induce changes in metabolite levels, affecting overall cellular function.

Molecular Mechanism

At the molecular level, TFMB's biological activity is primarily mediated through its binding interactions with biomolecules. The trifluoromethyl groups facilitate strong non-covalent interactions with specific amino acid residues in proteins, leading to conformational changes that affect protein activity.

Mechanistic Insights:

- Binding Interactions: TFMB's trifluoromethyl groups form hydrogen bonds and van der Waals interactions with target biomolecules.

- Gene Regulation: The compound influences transcription factors that regulate gene expression.

Dosage Effects in Animal Models

The biological effects of TFMB vary significantly with dosage. Studies have demonstrated a threshold effect where low doses may enhance metabolic activity or reduce oxidative stress, while high doses can lead to toxicity and cellular damage.

Dosage Response Summary:

- Low Doses: Minimal or beneficial effects; potential enhancement of metabolic pathways.

- High Doses: Toxic effects leading to disruption of physiological processes.

Metabolic Pathways

TFMB is involved in several key metabolic pathways. Its interaction with various enzymes can lead to significant alterations in metabolic fluxes. For example, it has been implicated in lipid metabolism and oxidative stress response pathways.

Table 2: Metabolic Pathways Affected by TFMB

| Pathway | Enzyme Interaction | Effect |

|---|---|---|

| Lipid Metabolism | Lipase inhibition/activation | Altered lipid profiles |

| Oxidative Stress Response | Antioxidant enzyme modulation | Changes in reactive oxygen species |

Transport and Distribution

TFMB's transport within cells is mediated by specific transporters and binding proteins. These interactions determine its localization within cellular compartments, which is crucial for its biological effectiveness.

Subcellular Localization

The localization of TFMB within cells is influenced by targeting signals and post-translational modifications. It can localize to various organelles such as mitochondria or the nucleus, impacting cellular processes like energy production and gene regulation.

Case Studies

-

Case Study on Enzyme Inhibition:

A study investigated the inhibitory effects of TFMB on cytochrome P450 enzymes, revealing significant alterations in drug metabolism rates when exposed to varying concentrations of the compound. -

Case Study on Cellular Metabolism:

In a controlled experiment using liver cells, exposure to low concentrations of TFMB resulted in enhanced fatty acid oxidation rates compared to untreated controls.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing TFMB-derived polyimides with high thermal stability?

Answer:

TFMB-based polyimides are synthesized via two-step polycondensation. First, TFMB reacts with aromatic dianhydrides (e.g., 6FDA, ODPA) to form poly(amic acid) precursors. Subsequent thermal imidization at 250–300°C yields fully cyclized polyimides . For enhanced thermal resistance (>400°C glass transition temperature), use fluorinated dianhydrides like 6FDA, which introduce rigid, non-coplanar structures . Monitor reaction stoichiometry to avoid chain-termination defects.

Key Data:

- Thermal stability: TFMB/6FDA polyimides exhibit decomposition temperatures >500°C .

- Example protocol: React TFMB with 6FDA in NMP at 20°C for 24 hr, then thermally imidize at 250°C under nitrogen .

Q. Basic: How should researchers characterize the optical and thermal properties of TFMB-based polymers?

Answer:

- Optical transparency: Use UV-Vis spectroscopy (300–800 nm). TFMB’s trifluoromethyl groups reduce charge-transfer interactions, achieving >85% transmittance at 550 nm .

- Thermal expansion: Measure linear coefficient of thermal expansion (CTE) via thermomechanical analysis (TMA). TFMB polyimides show CTE values as low as 23.4 × 10⁻⁶/K (50–250°C) due to rigid biphenyl backbones .

- Glass transition (Tg): Analyze via differential scanning calorimetry (DSC) or dynamic mechanical analysis (DMA). For example, TFMB/AT-TFDB polyamide-imides achieve Tg >300°C .

Q. Advanced: How can conflicting CTE values in TFMB-based polymers be resolved?

Answer:

Discrepancies arise from structural variations (e.g., dianhydride choice) and processing conditions. For example:

- Dianhydride selection: TFMB/6FDA polyimides exhibit lower CTE (23.4 × 10⁻⁶/K) than TFMB/BPADA hybrids (35 × 10⁻⁶/K) due to increased chain rigidity .

- Imidization method: Fully cyclized polymers via thermal curing have lower CTE than solution-imidized analogs. Validate using FT-IR to confirm imide ring formation (peaks at 1775 cm⁻¹ and 1720 cm⁻¹) .

- Molecular dynamics (MD): Simulate chain packing to correlate CTE with free volume and torsional mobility .

Q. Advanced: What strategies optimize solubility and processability of TFMB polymers without compromising thermal stability?

Answer:

- Co-polymerization: Introduce flexible monomers (e.g., BAPC) into TFMB-based polyimides. For example, TFMB/BAPC blends in NMP achieve >20 wt% solubility while maintaining Tg >250°C .

- Side-chain fluorination: Replace trifluoromethyl with bulkier fluoroalkoxy groups (e.g., OCF₃). This increases solubility in THF by 40% but may raise CTE .

- Solvent selection: Use polar aprotic solvents (e.g., NMP, DMF) with 5–10% γ-butyrolactone to reduce solution viscosity .

Q. Basic: What safety protocols are critical when handling TFMB?

Answer:

- Toxicity: TFMB is classified as acutely toxic (oral, dermal, inhalation). Use PPE (gloves, goggles, respirators) and work in fume hoods .

- Storage: Keep in sealed containers at <15°C to prevent degradation. Moisture-sensitive; store under nitrogen .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN 2811) .

Q. Advanced: How do TFMB-based MOFs/COFs compare to other diamines in gas adsorption applications?

Answer:

- Surface area: TFMB’s rigidity enables MOFs with surface areas >1500 m²/g, outperforming flexible diamines (e.g., 4,4'-ODA) by 30% .

- Gas selectivity: TFMB-COFs functionalized with –NH₂ groups show CO₂/N₂ selectivity of 45:1 at 298 K, attributed to polar interactions .

- Stability: Fluorination enhances hydrolytic stability; TFMB-MOFs retain >90% porosity after 72 hr in humid air, unlike non-fluorinated analogs .

Q. Advanced: Why do some TFMB derivatives exhibit unexpected dielectric properties?

Answer:

- Crystallinity vs. amorphousness: Highly crystalline TFMB/6FDA films have dielectric constants (Dk) of 2.5–2.7, while amorphous regions in copolymers increase Dk to 3.0–3.2 .

- Polar group alignment: Use grazing-incidence XRD to assess molecular orientation. Parallel alignment of CF₃ groups reduces dipole coupling, lowering Dk .

Q. Table: Key Properties of TFMB-Based Polymers

| Property | TFMB/6FDA Polyimide | TFMB/BTDA Copolymer |

|---|---|---|

| Tg (°C) | 320 | 285 |

| CTE (10⁻⁶/K) | 23.4 | 34.8 |

| Transmittance @550 nm | 88% | 78% |

| Dielectric Constant | 2.6 | 3.1 |

Eigenschaften

IUPAC Name |

4-[4-amino-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F6N2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKGJHAQGWCWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348007 | |

| Record name | 2,2'-Bis(trifluoromethyl)benzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-58-2 | |

| Record name | 2,2'-Bis(trifluoromethyl)benzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2'-bis(trifluoromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.